PD176252 - 204067-01-6

PD176252

Catalog Number: EVT-278335
CAS Number: 204067-01-6
Molecular Formula: C32H36N6O5
Molecular Weight: 584.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PD176252 is a non-peptide antagonist of the bombesin receptor subtype 2 (BB2), also known as the gastrin-releasing peptide receptor (GRPR) [, ]. It exhibits high affinity for BB2 receptors while demonstrating minimal interaction with BB1 receptors [, ]. This selectivity makes it a valuable tool in scientific research for investigating the roles of BB2 receptors in various biological processes.

PD176252 is frequently employed in studies exploring cancer development and progression, particularly in cancers overexpressing GRPR, such as lung, colon, prostate, and gastric cancers [, , , ]. Its role as a research tool extends to investigating its potential in ameliorating cisplatin-induced nephrotoxicity [] and understanding itch mechanisms [].

Molecular Structure Analysis

The molecular structure of PD176252 has been studied using various techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy [, ]. These studies have provided insights into the key structural features responsible for its interaction with the BB2 receptor. For instance, the indole ring, cyclohexyl ring, and nitrophenylurea moiety have been identified as crucial for binding affinity and selectivity [, ].

Furthermore, computational techniques like quantitative structure-activity relationship (QSAR) analysis and molecular docking simulations have been employed to elucidate the binding mode of PD176252 and its analogues within the BB2 receptor binding pocket []. These studies aim to identify structural determinants that contribute to ligand binding and guide the design of novel and more potent BB2 receptor antagonists.

Mechanism of Action

PD176252 functions as a competitive antagonist of the BB2 receptor [, , ]. It binds to the receptor, preventing the binding of endogenous ligands like gastrin-releasing peptide (GRP) and neuromedin B (NMB) [, ]. By blocking the activation of BB2 receptors, PD176252 inhibits downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, ultimately inhibiting tumor cell proliferation, invasion, and survival [, ].

Interestingly, research suggests that PD176252 and related analogs can also act as agonists of formyl peptide receptors (FPRs), particularly FPR1 and FPR2, with nanomolar EC50 values []. This unexpected activity highlights the complexity of ligand-receptor interactions and the potential for off-target effects.

Applications
  • Cancer Research:

    • Investigating the role of GRPR in cancer cell proliferation, migration, and invasion: PD176252 is used to study the effects of blocking GRPR signaling in different cancer types, including lung, colon, prostate, and gastric cancers [, , , ].
    • Evaluating the potential of GRPR as a therapeutic target: Studies utilizing PD176252 investigate its efficacy in inhibiting tumor growth in vitro and in vivo, aiming to establish its potential as an anti-cancer therapeutic agent [, , , ].
    • Exploring combination therapies: Research investigates the synergistic effects of PD176252 with other anti-cancer agents, such as EGFR inhibitors, to enhance anti-tumor efficacy [].
  • Nephrotoxicity Research:

    • Investigating the potential of PD176252 and its analogs in reducing cisplatin-induced kidney damage: Studies explore the protective effects of these compounds in mitigating the renal toxicity associated with cisplatin chemotherapy [].
  • Itch Research:

    • Investigating the role of GRPR in itch signaling: PD176252 is used to understand the contribution of GRPR to both chronic and acute itch, paving the way for developing novel anti-pruritic therapies [].
  • Receptor Pharmacology:

    • Studying the structure-activity relationships of BB2 receptor ligands: Synthesizing and evaluating PD176252 analogs provide valuable insights into the structural determinants essential for binding affinity and selectivity, facilitating the development of more potent and selective BB2 antagonists [, , , ].
    • Developing pharmacophore models: Data obtained from studying PD176252 and its interactions with BB2 receptors contribute to building predictive models for identifying novel ligands with desired pharmacological properties [].

Properties

CAS Number

204067-01-6

Product Name

1H-Indole-3-propanamide, N-((1-(5-methoxy-2-pyridinyl)cyclohexyl)methyl)-alpha-methyl-alpha-((((4-nitrophenyl)amino)carbonyl)amino)-, (alphaS)-

IUPAC Name

(2S)-3-(1H-indol-3-yl)-N-[[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl]-2-methyl-2-[(4-nitrophenyl)carbamoylamino]propanamide

Molecular Formula

C32H36N6O5

Molecular Weight

584.7 g/mol

InChI

InChI=1S/C32H36N6O5/c1-31(18-22-19-33-27-9-5-4-8-26(22)27,37-30(40)36-23-10-12-24(13-11-23)38(41)42)29(39)35-21-32(16-6-3-7-17-32)28-15-14-25(43-2)20-34-28/h4-5,8-15,19-20,33H,3,6-7,16-18,21H2,1-2H3,(H,35,39)(H2,36,37,40)/t31-/m0/s1

InChI Key

NNFUWNLENRUDHR-HKBQPEDESA-N

SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=NC=C(C=C4)OC)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

PD 176252
PD-176252
PD176252

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=NC=C(C=C4)OC)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-]

Isomeric SMILES

C[C@](CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=NC=C(C=C4)OC)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.